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Compound of Interest

Compound Name: (E)-3-Dodecenol

Cat. No.: B013410 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Dodecenol,
a compound of interest to researchers in various fields, including pheromone studies and

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for (E)-3-Dodecenol.

¹H NMR Data
Table 1: Predicted ¹H NMR Data for (E)-3-Dodecenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.45 - 5.65 m 2H H-3, H-4

~3.64 t, J ≈ 6.5 Hz 2H H-1

~2.28 q, J ≈ 6.8 Hz 2H H-2

~2.03 q, J ≈ 7.0 Hz 2H H-5

~1.20 - 1.40 m 12H H-6 to H-11

~0.88 t, J ≈ 6.9 Hz 3H H-12

~1.5 (variable) br s 1H -OH

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for (E)-3-Dodecenol
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Chemical Shift (δ) ppm Assignment

~133 C-4

~125 C-3

~62 C-1

~35 C-2

~32 C-5

~31.9 Alkyl Chain

~29.5 Alkyl Chain

~29.3 Alkyl Chain

~29.2 Alkyl Chain

~22.7 C-11

~14.1 C-12

Note: These are predicted chemical shifts based on the structure of (E)-3-Dodecenol. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (E)-3-Dodecenol would exhibit characteristic absorptions for the hydroxyl group

and the carbon-carbon double bond.

Table 3: Key IR Absorptions for (E)-3-Dodecenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3010 Medium =C-H stretch (alkene)

~2925, ~2855 Strong C-H stretch (alkane)

~1670 Weak C=C stretch (trans-alkene)

~965 Strong
=C-H bend (trans-alkene, out-

of-plane)

~1050 Medium C-O stretch (primary alcohol)

Note: The positions of these peaks can vary slightly depending on the sample preparation and

instrument.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-dodecen-1-ol is available in the

NIST WebBook.[1]

Table 4: Key Fragments in the Mass Spectrum of 3-Dodecen-1-ol

m/z Relative Intensity Possible Fragment

184 Low [M]⁺ (Molecular Ion)

166 Moderate [M - H₂O]⁺

97 Moderate [C₇H₁₃]⁺

83 High [C₆H₁₁]⁺

69 High [C₅H₉]⁺

55 Base Peak [C₄H₇]⁺

41 High [C₃H₅]⁺
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Data obtained from the NIST WebBook for 3-Dodecen-1-ol.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of (E)-3-Dodecenol (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

or 500 MHz).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a standard pulse

sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and

the number of scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (E)-3-Dodecenol, a neat spectrum is typically

obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the

spectrum.
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Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is recorded. The instrument software automatically subtracts the background spectrum from

the sample spectrum.

Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands

corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (E)-3-Dodecenol is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the

analysis.

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet,

where it is vaporized. The volatile components are separated as they pass through a

capillary column coated with a stationary phase. The oven temperature is typically

programmed to ramp up to ensure good separation of the components.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the

molecules are fragmented into characteristic ions. The mass analyzer separates these ions

based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum for each eluting component is recorded. The resulting

total ion chromatogram (TIC) shows the separation of the components, and the mass

spectrum of the peak corresponding to (E)-3-Dodecenol is analyzed to determine its

molecular weight and fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like (E)-3-Dodecenol.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013410#spectroscopic-data-for-e-3-dodecenol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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